molecular formula C6H9FN2 B597441 4-Fluoropiperidine-4-carbonitrile CAS No. 1263281-75-9

4-Fluoropiperidine-4-carbonitrile

Cat. No.: B597441
CAS No.: 1263281-75-9
M. Wt: 128.15
InChI Key: DEEYWONXIDDLIT-UHFFFAOYSA-N
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Description

4-Fluoropiperidine-4-carbonitrile is a fluorinated organic compound with the molecular formula C6H9FN2 It is a derivative of piperidine, where a fluorine atom is substituted at the fourth position of the piperidine ring, and a nitrile group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropiperidine-4-carbonitrile typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically around -78°C, to ensure selectivity and yield .

Another method involves the use of cesium fluoride (CsF) as a fluorinating agent. This reaction is performed at room temperature, producing a mixture of fluorinated products .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically purified using techniques such as flash column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Reduction: 4-Fluoropiperidine-4-amine.

    Oxidation: 4-Fluoropiperidine-4-carboxylic acid.

Scientific Research Applications

4-Fluoropiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Fluoropiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    4-Fluoropiperidine-4-carboxylate: Contains a carboxylate group instead of a nitrile, affecting its reactivity and applications.

    4-Fluorobenzylpiperidine:

Uniqueness

4-Fluoropiperidine-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoropiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYWONXIDDLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677559
Record name 4-Fluoropiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263281-75-9
Record name 4-Fluoropiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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